molecular formula C6H14N2O B13032355 3,5-Dimethylmorpholin-4-amine

3,5-Dimethylmorpholin-4-amine

Cat. No.: B13032355
M. Wt: 130.19 g/mol
InChI Key: BERKOVZFCSNAEZ-UHFFFAOYSA-N
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Description

3,5-Dimethylmorpholin-4-amine is a substituted morpholine derivative featuring two methyl groups at the 3- and 5-positions of the morpholine ring. Morpholine derivatives are widely utilized in organic synthesis, pharmaceuticals, and agrochemicals due to their versatile reactivity and ability to modulate physicochemical properties such as solubility, lipophilicity, and hydrogen-bonding capacity .

Properties

Molecular Formula

C6H14N2O

Molecular Weight

130.19 g/mol

IUPAC Name

3,5-dimethylmorpholin-4-amine

InChI

InChI=1S/C6H14N2O/c1-5-3-9-4-6(2)8(5)7/h5-6H,3-4,7H2,1-2H3

InChI Key

BERKOVZFCSNAEZ-UHFFFAOYSA-N

Canonical SMILES

CC1COCC(N1N)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethylmorpholin-4-amine typically involves the reaction of appropriate starting materials under controlled conditions. One common method is the alkylation of morpholine with methylating agents such as methyl iodide or dimethyl sulfate. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation or crystallization are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethylmorpholin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the morpholine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various alkyl or acyl groups onto the morpholine ring.

Scientific Research Applications

3,5-Dimethylmorpholin-4-amine has found applications in several scientific research areas:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is used in the study of enzyme inhibitors and as a probe for investigating biological pathways.

    Industry: The compound is utilized in the production of polymers, agrochemicals, and other industrial materials.

Mechanism of Action

The mechanism of action of 3,5-Dimethylmorpholin-4-amine involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This inhibition can affect various biological pathways, leading to potential therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Substituent Analysis

The table below compares key structural features and properties of 3,5-Dimethylmorpholin-4-amine with related morpholine-containing compounds from the evidence:

Compound Name Molecular Formula/Weight Substituents Melting Point (°C) Key Applications/Findings Reference
This compound* C₆H₁₄N₂O (130.19 g/mol) Morpholine with 3,5-dimethyl groups Not reported Intermediate in organic synthesis Inferred
Compound 4 () C₁₉H₂₅ClF₂N₆O₂ (466.89 g/mol) Morpholine with 3,3-dimethyl and 3-methyl groups 214.0 Agrochemical synthesis
4-Methoxy-6-(morpholin-4-yl)-1,3,5-triazin-2-amine () C₈H₁₂N₆O₂ (224.22 g/mol) Morpholine attached to triazine ring; methoxy substituent Not reported Pharmaceutical intermediates
N-Benzyl-4-chloro-6-morpholino-1,3,5-triazine-2-amine () C₁₄H₁₅ClN₆O (330.76 g/mol) Morpholine and chloro groups on triazine Not reported Antiviral/antibacterial research
5-[(3,5-Dichloroanilino)methyl]-N-(3,5-dichlorophenyl)-6-methyl-2-phenylpyrimidin-4-amine () C₂₅H₁₈Cl₄N₄ (526.25 g/mol) Dichloroanilino and phenyl substituents on pyrimidine Crystal structure analyzed Structural studies for drug design

*Inferred data based on structural analogs.

Key Observations:

Methyl vs. Methoxy groups () enhance solubility due to polar oxygen atoms .

Thermal Stability :

  • Compound 4 () has a high melting point (214°C), suggesting strong intermolecular interactions (e.g., hydrogen bonding) from morpholine substituents. This contrasts with triazine derivatives (), where melting points are unreported but likely lower due to less rigid structures .

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